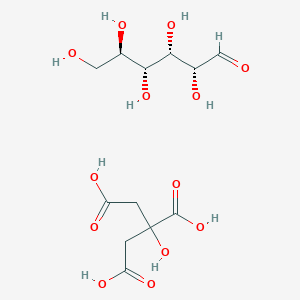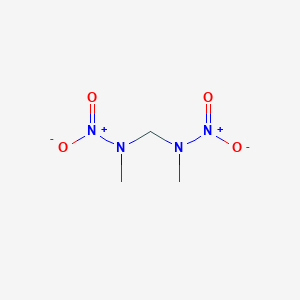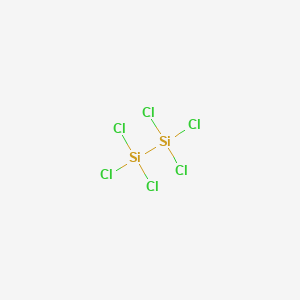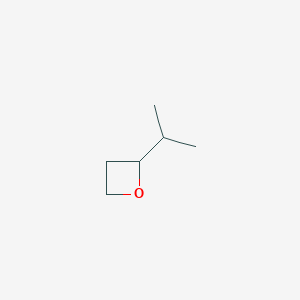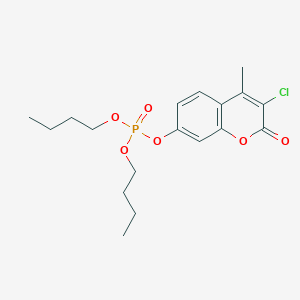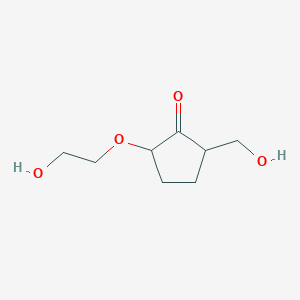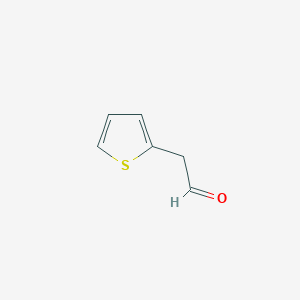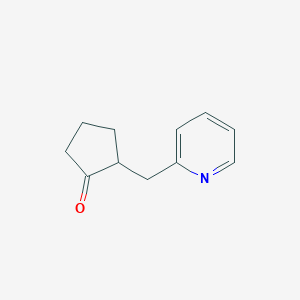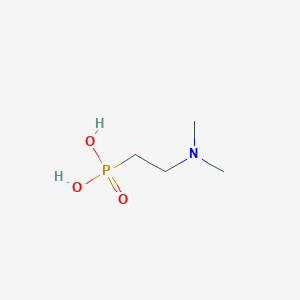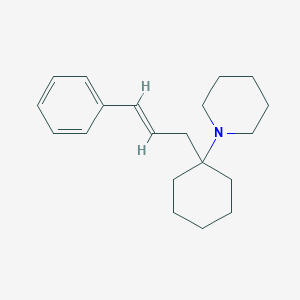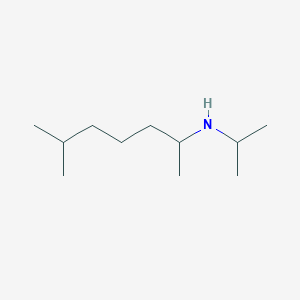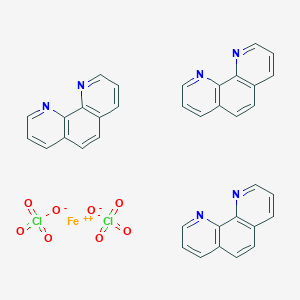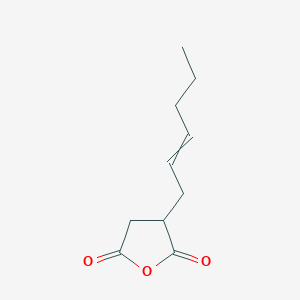
Hex-2-enylsuccinic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-2-enylsuccinic anhydride is an organic compound with the molecular formula C10H14O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a hex-2-enyl group. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hex-2-enylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with hex-2-en-1-ol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Hex-2-enylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hex-2-enylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols, acidic or basic catalysts.
Aminolysis: Amines, often under mild heating.
Major Products Formed:
Hydrolysis: Hex-2-enylsuccinic acid.
Alcoholysis: Hex-2-enylsuccinic esters.
Aminolysis: Hex-2-enylsuccinic amides.
Aplicaciones Científicas De Investigación
Hex-2-enylsuccinic anhydride is utilized in various scientific research applications, including:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with specific properties.
Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Surface Coatings: Employed in the formulation of surface coatings to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of hex-2-enylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic attack by water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides. The molecular targets are typically nucleophiles that can attack the carbonyl carbon of the anhydride group.
Comparación Con Compuestos Similares
Succinic Anhydride: Lacks the hex-2-enyl group, making it less hydrophobic.
Hex-2-enylsuccinic Acid: The hydrolyzed form of hex-2-enylsuccinic anhydride.
Hex-2-enylsuccinic Esters: Formed through the reaction with alcohols.
Uniqueness: this compound is unique due to the presence of the hex-2-enyl group, which imparts specific hydrophobic properties and reactivity. This makes it particularly useful in applications where such characteristics are desired.
Propiedades
Número CAS |
10500-34-2 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-hex-2-enyloxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h4-5,8H,2-3,6-7H2,1H3 |
Clave InChI |
VWXVGDSPDMSWFP-UHFFFAOYSA-N |
SMILES |
CCCC=CCC1CC(=O)OC1=O |
SMILES isomérico |
CCC/C=C/CC1CC(=O)OC1=O |
SMILES canónico |
CCCC=CCC1CC(=O)OC1=O |
| 10500-34-2 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


